1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both thiazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of sulfur and nitrogen atoms in the thiazole ring, combined with the pyrazole moiety, makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a thioamide with an α-haloketone, followed by cyclization. The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone. The final step involves the coupling of the thiazole and pyrazole rings under specific conditions to form the target compound .
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring, where halogenated derivatives can be formed.
Common reagents used in these reactions include hydroxybenzotriazole, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and diisopropylethylamine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole moiety is known to inhibit certain enzymes, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities.
Comparison with Similar Compounds
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid can be compared with other heterocyclic compounds such as:
1-Ethyl-3-(1,3-thiazol-2-yl)thiourea: This compound also contains a thiazole ring but differs in its functional groups, leading to different biological activities.
2-(4-(1,3-thiazol-2-yl)phenyl)acetamide: Another thiazole-containing compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of thiazole and pyrazole rings, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O2S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-ethyl-5-(1,3-thiazol-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-2-12-7(9(13)14)5-6(11-12)8-10-3-4-15-8/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
PRSIRAJUOCRZOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CS2)C(=O)O |
Origin of Product |
United States |
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